5-(1-氨基乙基)-1,3,4-噻二唑-2-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride” is also known as Y-27632 dihydrochloride . It is a selective Rho kinase inhibitor and is widely used in research .

Molecular Structure Analysis

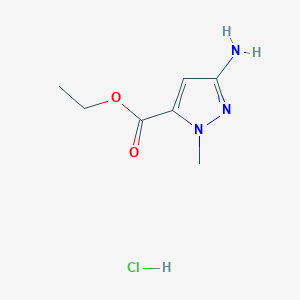

The molecular weight of Y-27632 dihydrochloride is 320.3 Da . Its molecular formula is C14H23Cl2N3O .Chemical Reactions Analysis

Y-27632 dihydrochloride is known to inhibit the kinase activity of both ROCK-I and ROCK-II . The inhibition is reversed by ATP in a competitive manner , suggesting that these compounds inhibit the kinases by binding to the catalytic site .Physical And Chemical Properties Analysis

Y-27632 dihydrochloride is a crystalline solid . It is soluble in water at a concentration of 100 mg/mL .科学研究应用

生物活性及药理潜力

1,3,4-噻二唑衍生物,包括与5-(1-氨基乙基)-1,3,4-噻二唑-2-胺二盐酸盐结构相关的化合物,以其多样的药理潜力而闻名。这些杂环支架充当必需的药效团,表现出抗菌、抗炎、镇痛、抗肿瘤、抗结核和抗病毒活性。这些化合物的多功能性源于它们广泛的化学修饰可能性,能够合成具有显着药理作用的分子。特别是,1,3,4-噻二唑核心因通过与各种酶和受体进行氢键相互作用而增强药理活性而被认可。这使得这些支架在开发新的类药物分子中至关重要 (Lelyukh, 2019).

合成和结构见解

导致噻二唑衍生物(如5-(1-氨基乙基)-1,3,4-噻二唑-2-胺二盐酸盐)的合成途径提供了对有助于其生物活性的结构性质的见解。该领域的研究重点是探索噻二唑化合物与各种亲核试剂的反应性,从而产生广泛的非环状、环状和杂环产物。这些研究为理解噻二唑核心的修饰如何影响生物活性和可能导致新治疗剂的开发提供了基础 (Kamneva 等人,2018).

抗菌和抗肿瘤特性

1,3,4-噻二唑衍生物因其抗菌和抗肿瘤特性而被广泛研究。这些化合物对各种菌株和癌细胞系表现出显着的活性,突出了它们作为开发新的抗菌和抗癌疗法的先导的潜力。在这些衍生物中观察到的广泛生物活性归因于毒基团 N2C2S 部分的存在,该部分在其作用机制中起着至关重要的作用 (Mishra 等人,2015).

作用机制

Y-27632 dihydrochloride is a selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . It inhibits the kinase activity of both ROCK-I and ROCK-II . This inhibition is reversed by ATP in a competitive manner , suggesting that these compounds inhibit the kinases by binding to the catalytic site .

安全和危害

未来方向

Y-27632 dihydrochloride is being used in various research applications. It increases the survival rate of human embryonic stem (hES) cells and iPSC undergoing cryopreservation . It is also used in combination with other compounds to reprogram fibroblasts to mature neurons . Furthermore, it optimizes naive human pluripotent stem cell growth and viability following naive cell derivation from primed ESCs and iPSCs using naive human stem cell medium (NHSM) .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves the reaction of 2-amino-1,3,4-thiadiazole with ethylene diamine followed by the formation of dihydrochloride salt.", "Starting Materials": [ "2-amino-1,3,4-thiadiazole", "ethylene diamine", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-1,3,4-thiadiazole (1.0 g) in water (10 mL) and add ethylene diamine (1.2 g).", "Step 2: Heat the reaction mixture at 80°C for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and adjust the pH to 7 using sodium hydroxide solution.", "Step 4: Extract the product with chloroform (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in hydrochloric acid (10 mL) and filter the solution to remove any insoluble impurities.", "Step 7: Add diethyl ether (20 mL) to the filtrate and cool the mixture to 0°C.", "Step 8: Collect the precipitated product by filtration and wash it with diethyl ether.", "Step 9: Dry the product under vacuum to obtain 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride as a white solid." ] } | |

CAS 编号 |

1241674-97-4 |

分子式 |

C4H10Cl2N4S |

分子量 |

217.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。